molecular formula C12H23O3Si4 B094767 Tris(dimethylsiloxy)phenylsilane CAS No. 18027-45-7

Tris(dimethylsiloxy)phenylsilane

Cat. No. B094767
CAS RN: 18027-45-7
M. Wt: 327.65 g/mol
InChI Key: YKSADNUOSVJOAS-UHFFFAOYSA-N
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Description

Tris(dimethylsiloxy)phenylsilane is a silicon-based compound that has been the subject of various studies due to its interesting properties and potential applications. The compound is characterized by the presence of a phenyl group attached to a silicon atom, which is further connected to three dimethylsiloxy groups. This structure has been found to exhibit unique behaviors under different conditions, making it a valuable subject for research in materials science and organic chemistry .

Synthesis Analysis

The synthesis of related silicon-containing polymers has been catalyzed by compounds such as tris(pentafluorophenyl)borane, which has shown effectiveness in producing optically pure and completely diisotactic phenyl- and naphthyl-substituted poly(siloxane)s. These polymers are synthesized through reactions involving various siloxane and silane starting materials under mild conditions . Although not directly synthesizing tris(dimethylsiloxy)phenylsilane, these studies provide insights into the synthesis routes of closely related organosilicon compounds.

Molecular Structure Analysis

The molecular structure of tris(dimethylsiloxy)phenylsilane and related compounds has been explored through techniques such as X-ray crystallography. For instance, tris[2-(dimethylamino)phenyl]silane, a compound with a similar framework, has been characterized to have a structure where the amino groups encapsulate the hydrogen atom bonded to silicon, resulting in short Si–H bonds and an increased s character of the bonds . This information is crucial for understanding the bonding and geometry of tris(dimethylsiloxy)phenylsilane.

Chemical Reactions Analysis

Tris(dimethylsiloxy)phenylsilane undergoes various chemical reactions under different conditions. For example, its photolysis in the presence of alcohols leads to the generation of several products, including 1-alkoxy-1-phenyl-2,2,2-trimethyldisilane and dialkoxyphenylsilane. The mechanism involves the generation of phenyltrimethylsilylsilylenes and alkoxyphenylsilylenes . Additionally, the photolysis of tris(trimethylsilyl)phenylsilane with acetylenes results in the formation of silacyclopropenes, which can undergo further photochemical isomerization or thermal rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of tris(dimethylsiloxy)phenylsilane have been studied through various methods, including broadband dielectric relaxation measurements. These studies have revealed anomalous behaviors, such as the narrowing of the structural alpha-relaxation loss peak with increasing pressure and temperature. This behavior is attributed to the reduction of intermolecular coupling at elevated pressures, which also affects the fragility index of the compound .

Scientific Research Applications

  • Specific Scientific Field : Polymer Science
  • Summary of the Application : Tris(dimethylsiloxy)phenylsilane is used in the synthesis of a new silicone-modified trifunctional epoxy monomer, known as SITEUP . This monomer is used to improve the toughness of epoxy thermosets without diminishing their mechanical properties .
  • Methods of Application or Experimental Procedures : SITEUP is synthesized from the hydrosilylation transformation of eugenol epoxy (EPEU) and tris-(dimethylsiloxy)phenylsilane . The chemical structures and curing kinetics of SITEUP are investigated using 1H-NMR, 13C-NMR, MADLI-TOF-MS, and DSC analyses . SITEUP is then introduced into DGEBA/IPDA systems as a functional modifier in varied loadings for toughening the resulting epoxy thermosets .
  • Results or Outcomes : The impact strength of the modified epoxy thermosets containing 20% SITEUP is 84% higher than that of the pristine epoxy thermoset, while also maintaining high flexural strength . The plastic deformation caused by siloxane segments is the key factor accounting for the enhanced toughness of the finalized epoxy thermosets . Si-O-Si segments incorporated into the thermosetting network could absorb more energy by increasing the mobility of polymer chains under external stress, leading to improved thermal stability and damping characteristics . In addition, SITEUP is able to decrease the surface tension and increase the hydrophobic properties of the resultant epoxy materials .

Safety And Hazards

Tris(dimethylsiloxy)phenylsilane is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is advised to avoid breathing its vapors, mist, or gas, and to ensure adequate ventilation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used .

Future Directions

The use of Tris(dimethylsiloxy)phenylsilane in the synthesis of new silicone-modified trifunctional epoxy monomers like SITEUP shows promise for improving the toughness of epoxy . This could have significant implications for the development of advanced materials in various industries.

properties

InChI

InChI=1S/C12H23O3Si4/c1-16(2)13-19(14-17(3)4,15-18(5)6)12-10-8-7-9-11-12/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSADNUOSVJOAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O[Si](C1=CC=CC=C1)(O[Si](C)C)O[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884793
Record name Trisiloxane, 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyltris(dimethylsiloxy)silane

CAS RN

18027-45-7
Record name Trisiloxane, 3-((dimethylsilyl)oxy)-1,1,5,5-tetramethyl-3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018027457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trisiloxane, 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trisiloxane, 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyltrisiloxane
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.113
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
S Pawlus, M Paluch, E Kaminska… - The Journal of Physical …, 2006 - ACS Publications
Broadband dielectric relaxation measurements of tris(dimethylsiloxy)phenylsilane were made at ambient pressure and at elevated pressures. The data show an anomalous behavior …
Number of citations: 11 pubs.acs.org
D Qian, J Zhou, J Zheng, J Cao, J Wan, H Fan - Polymers, 2022 - mdpi.com
Tremendous effort has been focused on improving the toughness of epoxy, but the common approaches diminish the mechanical properties. In this work, a new silicone-modified …
Number of citations: 2 www.mdpi.com
D Qian, J Zhou, J Zheng, J Cao, J Wan, H Fan - Polymers, 2022 - ncbi.nlm.nih.gov
Tremendous effort has been focused on improving the toughness of epoxy, but the common approaches diminish the mechanical properties. In this work, a new silicone-modified …
Number of citations: 0 www.ncbi.nlm.nih.gov
D Heczko, J Grelska, K Jurkiewicz, P Spychalska… - Journal of Molecular …, 2021 - Elsevier
In this paper, broadband dielectric spectroscopy (BDS) was applied to study the molecular dynamics of the methyl, acetyl, and silyl derivatives of trehalose, TRE (metTRE, acTRE, and …
Number of citations: 5 www.sciencedirect.com
S Kohjiya, H Tsubata, K Urayama - Bulletin of the Chemical Society of …, 1998 - journal.csj.jp
Copolymeric networks composed of two chemically different network chains, polydimethylsiloxane (PDMS) and polyethylene oxide (PEO), are prepared by the two synthetic methods: (1…
Number of citations: 14 www.journal.csj.jp
G Erdodi, JP Kennedy - Journal of Polymer Science Part A …, 2005 - Wiley Online Library
The synthesis of a new type of amphiphilic conetwork (APCN) consisting of well‐defined hydrophilic poly(ethylene glycol) (PEG) and hydrophobic polydimethylsiloxane (PDMS) …
Number of citations: 58 onlinelibrary.wiley.com
CJ Chang, YY Leong, CF Lai, WY Chiou… - Journal of Applied …, 2017 - Wiley Online Library
UV‐curable siloxane oligomers prepared by a hydrosilylation reaction were used as encapsulant. Two fluorescent copolymers with emission covering the range of green and red light …
Number of citations: 10 onlinelibrary.wiley.com
S Zheng, S Liang, Y Chen, MA Brook - Molecules, 2019 - mdpi.com
Low molecular weight, highly crosslinked silicone resins are widely used as reinforcing agents for highly transparent elastomers and adhesion/tack promoters in gels. The resins are …
Number of citations: 9 www.mdpi.com
P Jesionek, D Heczko, B Hachuła, K Kamiński… - Scientific Reports, 2023 - nature.com
In this paper, the molecular dynamics at different thermodynamic conditions of hydrogen-bonded (H-bonded) active pharmaceutical ingredient—ticagrelor (TICA) have been investigated…
Number of citations: 1 www.nature.com
RJ Perry - Energy & Fuels, 2017 - ACS Publications
Silicones with a variety of linear, branched, star, and cyclic architectures were synthesized that contained electron-donating ethylaminopropyl groups attached to the silicone core. …
Number of citations: 1 pubs.acs.org

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